molecular formula C11H12ClN3O2 B15213351 Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester CAS No. 195072-95-8

Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester

Cat. No.: B15213351
CAS No.: 195072-95-8
M. Wt: 253.68 g/mol
InChI Key: APFAPVVVNALHJZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the imidazo[1,2-a]pyrimidine core in this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyrimidine with α-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyrimidine core. The subsequent chlorination and methylation steps introduce the 5-chloro and 7-methyl substituents, respectively. Finally, esterification with ethanol yields the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 5-chloro and 7-methyl groups, along with the ethyl ester functionality, enhances its potential as a versatile scaffold for drug development and other applications .

Properties

CAS No.

195072-95-8

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

ethyl 2-(5-chloro-7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate

InChI

InChI=1S/C11H12ClN3O2/c1-3-17-10(16)5-8-6-15-9(12)4-7(2)13-11(15)14-8/h4,6H,3,5H2,1-2H3

InChI Key

APFAPVVVNALHJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C(=CC(=NC2=N1)C)Cl

Origin of Product

United States

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